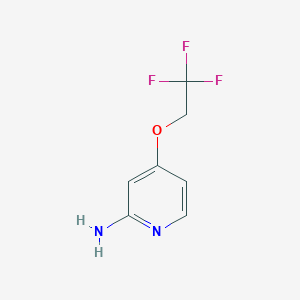

4-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry and its Emerging Significance

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, can profoundly alter their physicochemical and biological properties. nih.govnih.gov Fluorinated pyridines are prevalent in pharmaceuticals, agrochemicals, and materials science due to the unique attributes imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic characteristics. mdpi.comresearchgate.net The trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are among the most utilized fluorinated moieties in drug design. mdpi.comnih.govbohrium.com

The 2,2,2-trifluoroethoxy group (OCH2CF3), as featured in 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine, is particularly noteworthy. This group is recognized for its high metabolic stability and moderate lipophilicity, making it a desirable feature in the design of biologically active compounds. researchgate.net Its incorporation into molecules can lead to improved oral bioavailability and better permeability across biological membranes, including the blood-brain barrier. mdpi.com The synthesis of molecules containing the trifluoroethoxy group is an active area of research, with methods being developed for its efficient introduction into various aromatic and aliphatic precursors. researchgate.netmdpi.com The growing presence of the 2,2,2-trifluoroethoxy group in drugs and candidates for biomedical imaging underscores its increasing importance in medicinal chemistry. researchgate.net

Fundamental Importance of the Pyridin-2-amine Scaffold in Synthetic and Medicinal Chemistry

The pyridin-2-amine core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active and clinically useful compounds. rsc.orgnih.gov Pyridine and its derivatives are integral components in over 7,000 existing drug molecules, highlighting their vast therapeutic diversity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with a wide array of biological targets.

The 2-aminopyridine (B139424) moiety, specifically, serves as a versatile building block for the synthesis of a multitude of heterocyclic systems and is a key feature in drugs exhibiting a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net Derivatives of 3-aminopyridin-2(1H)-one, a related structure, have shown promise as antiviral agents and inhibitors of phosphodiesterase 3. mdpi.com The amenability of the pyridin-2-amine scaffold to various chemical modifications allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. researchgate.net For instance, research has shown that derivatives formed from 2-amino-3-cyanopyridines can lead to potent antagonists for receptors like PAC1. ijpsjournal.com

Overview of Academic Research Directions Pertaining to this compound and its Key Derivatives

While specific, in-depth academic studies focusing exclusively on this compound are not extensively detailed in the public domain, its structure suggests its primary role as a key intermediate or building block in the synthesis of more complex, high-value molecules. bldpharm.com Its classification as a fluorinated building block points to its application in creating novel compounds for the pharmaceutical and agrochemical industries. bldpharm.com

The research directions involving this compound can be inferred from the reactivity of its constituent parts:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-withdrawing trifluoroethoxy group, is susceptible to SNAr reactions. This allows for the introduction of various functional groups onto the pyridine core.

Amine Group Functionalization: The 2-amino group is a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, leading to diverse derivatives. researchgate.net

Kinase Inhibitor Scaffolds: The combination of a pyridine ring and an amino group is a common feature in many protein kinase inhibitors. nih.govresearchgate.net Research is likely directed towards using this compound to synthesize novel inhibitors, where the trifluoroethoxy group can enhance potency and improve pharmacokinetic properties. For example, related pyrrolo[2,3-d]pyrimidin-2-amine derivatives have been developed as potent LRRK2 inhibitors for potential Parkinson's disease treatment. nih.gov

The synthesis of related fluorinated pyridin-2-amine derivatives, such as 4-(difluoromethyl)pyridin-2-amine, has been a subject of significant research, highlighting the industrial importance of such compounds as key intermediates for clinical candidates targeting protein kinases like PI3K and mTOR. unimi.it Similarly, research into derivatives like 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide, used in herbicides, demonstrates the broader applicability of the trifluoroethoxypyridine scaffold beyond medicine. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1379361-82-6 |

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| Classification | Heterocyclic Building Block, Fluorinated Building Block |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-1-2-12-6(11)3-5/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPWSJQUWPOAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577467 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379361-82-6 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Preparative Routes to 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine

The synthesis of the title compound is centered on the strategic formation of a C-O bond at the C-4 position of the pyridine (B92270) ring, a transformation typically achieved via nucleophilic aromatic substitution.

The synthesis of this compound strategically begins with readily available precursors. A common and effective starting material is a pyridine ring substituted with a leaving group at the 4-position and an amino group at the 2-position. 2-Amino-4-chloropyridine (B16104) is a prime example of such a precursor. The other key reactant is 2,2,2-trifluoroethanol (B45653), which provides the trifluoroethoxy moiety.

Alternative starting points could involve the use of 2-amino-4-hydroxypyridine, which would require activation before reacting with a trifluoroethylating agent. Another approach involves building the pyridine ring from acyclic trifluoromethyl-containing building blocks, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, through cyclocondensation reactions. nih.gov However, the most direct route involves the displacement of a halide.

A general synthetic approach is outlined below:

Table 1: Key Precursors for Synthesis| Precursor Name | Role in Synthesis |

|---|---|

| 2-Amino-4-chloropyridine | Pyridine backbone with a leaving group at C-4 |

| 2,2,2-Trifluoroethanol | Source of the nucleophilic trifluoroethoxide |

| Sodium Hydride (NaH) | Strong base for deprotonating the alcohol |

This table is generated based on established chemical principles for nucleophilic aromatic substitution.

The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. For the nucleophilic substitution between 2-amino-4-chloropyridine and 2,2,2-trifluoroethanol, a strong, non-nucleophilic base is required to deprotonate the alcohol, forming the highly nucleophilic 2,2,2-trifluoroethoxide anion.

Base and Solvent System: Sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common choice. The use of NaH ensures the irreversible formation of the alkoxide.

Temperature Control: The reaction temperature is a critical factor. While heating can accelerate the rate of substitution, it can also lead to side reactions. An optimal temperature is typically determined empirically to balance reaction speed with product purity. A study on a similar SNAr reaction for the synthesis of 2-alkoxy and 2-amino analogues of roflumilast (B1684550) demonstrated the importance of controlled conditions. nih.gov

Table 2: Illustrative Optimization Parameters for SNAr Reactions on Pyridines

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Base | K2CO3 | NaH | t-BuOK | NaH provides higher conversion due to stronger basicity. |

| Solvent | Acetone | DMF | THF | DMF's high boiling point and polarity facilitate the reaction. |

| Temperature | Room Temp. | 60 °C | 100 °C | Moderate heating (60-80 °C) often provides the best yield vs. purity profile. |

This table represents typical optimization strategies for related nucleophilic aromatic substitution reactions.

The introduction of the trifluoroethoxy group at the C-4 position of the 2-aminopyridine (B139424) ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored because the pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, especially when a good leaving group (like a halide) is present at the C-2 or C-4 positions. researchgate.net

The mechanism consists of two main steps:

Nucleophilic Attack: The 2,2,2-trifluoroethoxide anion, generated by the deprotonation of 2,2,2-trifluoroethanol by a strong base, acts as the nucleophile. It attacks the electron-deficient C-4 carbon of the 2-amino-4-halopyridine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Expulsion: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the halide ion (e.g., Cl⁻). This step is typically fast.

Derivatization Strategies for Functionalizing this compound

The title compound possesses two primary sites for further chemical modification: the amino group at C-2 and the pyridine ring itself. These sites allow for the synthesis of a diverse library of derivatives.

The primary amino group (-NH₂) at the C-2 position is a versatile nucleophilic handle for a variety of chemical transformations. libretexts.org

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield N-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)acetamide. This is a common method to protect the amine or introduce new functional groups. iu.eduresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, under basic conditions produces sulfonamides. libretexts.org This transformation is analogous to acylation and is used to create compounds with distinct electronic and structural properties.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products due to the increased nucleophilicity of the resulting secondary amine. libretexts.orgchemguide.co.uk To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. youtube.com

Diazotization: Primary aromatic amines can react with nitrous acid (formed from NaNO₂ and a strong acid) to form diazonium salts. These intermediates are highly versatile and can be substituted with a wide range of nucleophiles in Sandmeyer-type reactions. youtube.com

Modifying the pyridine ring itself presents a different set of challenges and opportunities compared to derivatizing the amino group.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the ring nitrogen. youtube.com However, the substituents on the ring heavily influence the outcome. The amino group at C-2 is a powerful activating group and is ortho-, para-directing. The trifluoroethoxy group at C-4 is deactivating due to the inductive effect of the fluorine atoms. The directing effects of these two groups are opposing. The powerful activating effect of the amino group would likely direct incoming electrophiles to the C-3 and C-5 positions. However, harsh reaction conditions, such as high temperatures, are often required for electrophilic substitutions on pyridine rings. youtube.com

Nucleophilic Aromatic Substitution (SNAr): For a further nucleophilic substitution to occur on the ring of this compound, a leaving group would need to be present at one of the remaining positions (C-3, C-5, or C-6). If the molecule were, for example, halogenated at the C-6 position, a second SNAr reaction could be performed. The feasibility of such a reaction would depend on the specific nucleophile and reaction conditions employed. nih.gov The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is another example of nucleophilic substitution, though it typically targets the C-2 or C-6 positions of unsubstituted or simply substituted pyridines. youtube.com

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. The incorporation of the this compound moiety into such reactions offers a direct route to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. While specific literature on the multicomponent reactions of this compound is not extensively documented, its reactivity can be inferred from the well-established behavior of other substituted 2-aminopyridines in various MCRs. The presence of the electron-withdrawing 2,2,2-trifluoroethoxy group at the 4-position is expected to influence the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen, thereby affecting reaction rates and yields.

One of the most prominent multicomponent reactions involving 2-aminopyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. This three-component reaction between a 2-aminoazine (such as a 2-aminopyridine), an aldehyde, and an isocyanide provides a straightforward synthesis of 3-aminoimidazo[1,2-a]azines. mdpi.comnih.govmdpi.com The reaction is typically catalyzed by an acid, such as scandium(III) triflate or ytterbium(III) triflate, and proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. sciforum.netresearchgate.net Subsequent [4+1] cycloaddition with the isocyanide, followed by a 1,3-proton shift, yields the fused imidazole (B134444) ring system. nih.gov

Research has shown that 2-aminopyridines bearing electron-withdrawing substituents, such as halogens, can effectively participate in the GBB reaction, often leading to good product yields. nih.govresearchgate.net This suggests that this compound would be a viable substrate for this transformation, affording novel 7-(2,2,2-trifluoroethoxy)-3-aminoimidazo[1,2-a]pyridine derivatives. The general reaction scheme and a selection of relevant examples with substituted 2-aminopyridines are presented below.

Table 1: Examples of the Groebke-Blackburn-Bienaymé Reaction with Substituted 2-Aminopyridines

| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, MW, 10 min, 140 °C | 3-(tert-Butylamino)imidazo[1,2-a]pyridine | 93 | mdpi.com |

| 2-Amino-5-bromopyridine | Benzaldehyde | tert-Butyl isocyanide | Yb(OTf)₃, EtOH, 60 °C | 6-Bromo-3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine | 87 | nih.gov |

| 2-Amino-5-chloropyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Cellulose sulfuric acid, H₂O, 70 °C | 6-Chloro-2-(4-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine | 91 | researchgate.net |

| 2-Aminopyridine | 4-Nitrobenzaldehyde | 4-Chlorophenyl isocyanide | Sc(OTf)₃, MeOH, rt, 12 h | 3-((4-Chlorophenyl)amino)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 85 | beilstein-journals.org |

Another important class of multicomponent reactions involving 2-aminopyridine derivatives is the synthesis of pyridopyrimidines. For instance, 3-cyano-2-aminopyridines can react with triethyl orthoformate and various primary amines in a one-pot, solvent-free reaction to yield 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com The reaction proceeds via initial formation of an intermediate from the 2-aminopyridine and triethyl orthoformate, followed by nucleophilic attack of the primary amine and subsequent intramolecular cyclization and aromatization. mdpi.com Given the successful application of this methodology with cyano-substituted 2-aminopyridines, it is plausible that a suitably functionalized derivative of this compound could undergo a similar transformation to produce novel pyridopyrimidine structures.

Table 2: Multicomponent Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines

| 2-Aminopyridine Derivative | Orthoformate | Primary Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-cyanopyridine | Triethyl orthoformate | Benzylamine | 100 °C, 3 h, solvent-free | N-Benzylpyrido[2,3-d]pyrimidin-4-amine | 85 | mdpi.comsciforum.net |

| 2-Amino-3-cyanopyridine | Triethyl orthoformate | Butylamine | 100 °C, 3 h, solvent-free | N-Butylpyrido[2,3-d]pyrimidin-4-amine | 78 | mdpi.comsciforum.net |

| 2-Amino-3-cyanopyridine | Triethyl orthoformate | Hexylamine | 100 °C, 3 h, solvent-free | N-Hexylpyrido[2,3-d]pyrimidin-4-amine | 72 | mdpi.comsciforum.net |

| 2-Amino-3-cyanopyridine | Triethyl orthoformate | Phenylethylamine | 100 °C, 3 h, solvent-free | N-Phenethylpyrido[2,3-d]pyrimidin-4-amine | 81 | mdpi.comsciforum.net |

The examples provided in the tables illustrate the versatility of substituted 2-aminopyridines as building blocks in multicomponent reactions for the synthesis of diverse heterocyclic systems. The successful application of these reactions with 2-aminopyridines bearing both electron-donating and electron-withdrawing groups suggests that this compound is a promising candidate for incorporation into such synthetic strategies, opening avenues for the discovery of novel and potentially bioactive molecules.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the trifluoroethoxy group, and the amine protons are expected.

The aromatic region would likely display signals for the protons at positions 3, 5, and 6 of the pyridine ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group. The coupling patterns between these adjacent protons would provide further confirmation of their relative positions.

The methylene protons (-OCH₂CF₃) would appear as a quartet due to coupling with the three neighboring fluorine atoms. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 6.0-6.2 | Doublet | 2.0-3.0 |

| H-5 | 6.3-6.5 | Doublet of doublets | 8.0-9.0, 2.0-3.0 |

| H-6 | 7.8-8.0 | Doublet | 8.0-9.0 |

| -OCH₂- | 4.6-4.8 | Quartet | 8.0-9.0 |

| -NH₂ | 4.5-5.5 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the five carbon atoms of the pyridine ring and the two carbon atoms of the trifluoroethoxy group. The chemical shifts of the pyridine carbons are influenced by the attached functional groups. The carbon atom bearing the trifluoroethoxy group (C-4) and the carbon bearing the amino group (C-2) would be significantly shifted. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 158-162 |

| C-3 | 95-100 |

| C-4 | 165-170 |

| C-5 | 105-110 |

| C-6 | 150-155 |

| -OCH₂- | 65-70 (quartet) |

| -CF₃ | 120-125 (quartet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoroethoxy Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide unambiguous evidence for the presence of the trifluoroethoxy group.

A single signal, a triplet, would be expected for the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an ether linkage.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CF₃ | -75 to -73 | Triplet | 8.0-9.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Interactive Data Table: Predicted ESI-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ | 193.06 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The accurate mass of the [M+H]⁺ ion of this compound would be compared to the theoretical mass calculated from its molecular formula (C₇H₈F₃N₂O) to confirm its elemental composition with a high degree of confidence.

Interactive Data Table: Predicted HRMS Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 193.0587 |

Elucidation of Fragmentation Pathways and Diagnostic Ions

Mass spectrometry provides critical information for structural elucidation by analyzing the fragmentation of a molecule. nih.gov For this compound, under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is the parent ion. The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments.

The primary fragmentation events for this molecule are expected to involve the trifluoroethoxy group and the ether linkage, as these are common cleavage points in mass spectrometry. libretexts.org Alpha-cleavage adjacent to the amino group and the ether oxygen is a dominant process for amines and ethers, respectively. libretexts.org

A plausible fragmentation pathway begins with the cleavage of the C-O bond of the ether, leading to the loss of a trifluoroethoxy radical, or more commonly, a neutral loss of 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) following a hydrogen rearrangement. Another significant fragmentation would be the cleavage of the bond between the oxygen and the pyridine ring.

Key diagnostic ions can be predicted based on the structure. The stability of the 2-aminopyridine (B139424) cation would make it a prominent fragment. The presence of the trifluoromethyl group (CF₃) would also lead to characteristic ions.

Table 1: Predicted Diagnostic Ions for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Description of Loss |

|---|---|---|

| 207 | [C₈H₉F₃N₂O+H]⁺ | Protonated Molecular Ion (Parent Ion) |

| 123 | [C₆H₅N₂O]⁺ | Loss of the trifluoroethyl group (•CH₂CF₃) |

| 109 | [C₅H₅N₂O]⁺ | Loss of the trifluoroethoxy group (•OCH₂CF₃) |

| 95 | [C₅H₆N₂]⁺ | Fragment corresponding to protonated 2-aminopyridine following cleavage and rearrangement |

Note: This data is predictive and based on common fragmentation patterns of related chemical structures. libretexts.orgnih.gov

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by bands corresponding to its primary amine, pyridine ring, ether linkage, and trifluoromethyl group.

The N-H stretching vibrations of the primary aromatic amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. tsijournals.com The C=C and C=N stretching vibrations of the pyridine ring typically produce a series of bands between 1400 and 1650 cm⁻¹. researchgate.netresearchgate.net The ether linkage is identified by a strong C-O-C asymmetric stretching band. One of the most prominent features in the spectrum will be the very strong absorption bands from the C-F bonds of the trifluoromethyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3480 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Medium-Weak |

| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium |

| 1610 - 1430 | C=N and C=C Ring Stretching | Pyridine Ring | Strong-Medium |

| 1330 - 1260 | Aromatic C-N Stretch | Aryl-Amine | Strong |

| 1280 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1250 - 1050 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

Note: The predicted wavenumbers are based on spectral data from analogous compounds such as 2-aminopyridine and other substituted pyridines. tsijournals.comnist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific, publicly available crystal structure for this compound was not identified, analysis of structurally similar molecules allows for a robust prediction of its solid-state characteristics.

Crystal System and Space Group Characterization

Based on analyses of related aminopyridine and substituted indole (B1671886) derivatives, it is common for such molecules to crystallize in monoclinic (e.g., P2₁/n, P2₁) or triclinic (e.g., P-1) crystal systems. researchgate.netmdpi.com These systems are prevalent for organic molecules that lack high symmetry and engage in directional intermolecular interactions like hydrogen bonding. The final determined crystal system and space group would depend on the specific packing arrangement adopted by the molecules to achieve maximum thermodynamic stability.

Detailed Analysis of Molecular Conformation and Intermolecular Interactions

The solid-state structure of this compound is expected to be heavily influenced by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This combination almost certainly leads to the formation of intermolecular N-H···N hydrogen bonds. mdpi.com These interactions are a dominant feature in the crystal structures of many aminopyridine derivatives, often resulting in the formation of centrosymmetric dimers or extended one-dimensional chains. researchgate.netmdpi.com Furthermore, the ether oxygen and the fluorine atoms can act as weaker hydrogen bond acceptors for C-H donors on adjacent molecules (C-H···O and C-H···F interactions). nih.gov

Table 3: Predicted Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Compound(s) |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amine) | N (Pyridine) | D···A distance: 2.9 - 3.2 Å | Silylated 2-aminopyrimidines mdpi.com |

| Hydrogen Bond | C-H (Aromatic) | O (Ether) | H···A distance: ~2.5 Å | Trifluoro-substituted imidazopyridine nih.gov |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | F (Trifluoro) | H···A distance: ~2.6 Å | Trifluoro-substituted imidazopyridine nih.gov |

Computational Chemistry and Mechanistic Studies

Quantum Chemical Investigations of Electronic and Geometrical Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov By using functionals that correlate the electron density with the total energy, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size. nih.gov

For 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to find the lowest energy conformation. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The resulting optimized geometry provides critical data on the planarity of the pyridine (B92270) ring, the orientation of the amino group, and the conformational preference of the flexible trifluoroethoxy side chain. Energetic data, including electronic energy, enthalpy, and Gibbs free energy, can also be calculated, offering a measure of the molecule's thermodynamic stability. researchgate.net While specific DFT data for the title compound is not available in the cited literature, the table below illustrates typical parameters obtained from such calculations for related pyridine derivatives. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Pyridine Derivative

| Parameter | Description | Illustrative Value |

| Electronic Energy | The total energy of the molecule's electrons and fixed nuclei. | -850.123 Hartrees |

| Enthalpy | The sum of the system's internal energy and the product of its pressure and volume. | -850.122 Hartrees |

| Gibbs Free Energy | The energy associated with a chemical reaction that can be used to do work. | -850.159 Hartrees |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

| C-N Bond Length (Amine) | The distance between the carbon and nitrogen atoms of the amino group. | 1.375 Å |

| C-O-C Bond Angle (Ether) | The angle of the ether linkage. | 118.5° |

Note: The values in this table are illustrative for a heterocyclic compound and are not the experimentally determined values for this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the HOMO. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the LUMO. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. Harder molecules have a larger energy gap. |

| Global Softness (S) | 1 / η | The reciprocal of hardness; measures the capacity of a species to receive electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. wisc.edu This method provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular and intermolecular interactions. researchgate.net

For this compound, NBO analysis can quantify the charge on each atom, revealing the electron-donating character of the amino group and the electron-withdrawing effects of the trifluoroethoxy group and the pyridine ring nitrogen. A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.net These interactions are measured by the second-order perturbation energy, E(2). For instance, NBO analysis could reveal:

n → π * interactions : Delocalization of the lone pair (n) of the amino nitrogen into the antibonding π* orbitals of the pyridine ring, indicating the degree of conjugation.

n → σ * interactions : Delocalization from the oxygen lone pairs of the ethoxy group into antibonding σ* orbitals of adjacent C-C or C-H bonds.

Hydrogen Bonding : In dimeric or solvated systems, NBO can characterize the donor-acceptor interactions that constitute hydrogen bonds, such as those involving the amino group (N-H) as a donor and a solvent molecule as an acceptor. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for a system of atoms and molecules over time. researchgate.net This provides a detailed view of the molecule's conformational dynamics and its interactions with its environment. nih.govnih.gov

An MD simulation of this compound, either in a vacuum or in a solvent like water or DMSO, would reveal its conformational landscape. Key areas of interest would be:

Torsional Flexibility : The rotation around the C-O bonds of the trifluoroethoxy group is a primary source of conformational flexibility. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable and frequently accessed conformers.

Solvent Interactions : Simulations in a solvent box can show how solvent molecules arrange around the solute. biorxiv.org This is crucial for understanding solubility and how the solvent mediates intermolecular interactions, such as hydrogen bonding with the amino group.

These simulations are computationally intensive but offer invaluable data for understanding how the molecule behaves in a realistic, dynamic environment, which is particularly important for predicting its interactions with biological targets. unipa.it

Elucidation of Reaction Mechanisms Involving this compound and its Derivatives

Understanding the pathways by which a molecule is formed and how it reacts is central to synthetic chemistry. Computational methods can be used to model reaction coordinates, identify transition states, and calculate activation energies, thereby elucidating mechanistic pathways.

The synthesis of 2-aminopyridine (B139424) derivatives often involves nucleophilic aromatic substitution (SNAr) on a corresponding 2-halopyridine precursor. nih.gov The synthesis of the title compound would likely involve two key transformations: the introduction of the amino group and the installation of the trifluoroethoxy group.

A probable synthetic route involves the reaction of a 2,4-dihalopyridine with 2,2,2-trifluoroethanol (B45653) under basic conditions to form a 4-(2,2,2-trifluoroethoxy)-2-halopyridine intermediate. This is followed by a second SNAr reaction or a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group at the C2 position. researchgate.net

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition Step : A nucleophile (e.g., the trifluoroethoxide anion or an amine) attacks the electron-deficient carbon atom of the pyridine ring (C4 or C2), which bears a leaving group (e.g., Cl, Br). This attack is the rate-determining step and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing ring nitrogen.

Elimination Step : The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and forming the final product.

Computational studies can model this entire pathway, calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. researchgate.net This allows for a comparison of different potential pathways (e.g., attack at C2 vs. C4) and an explanation of the observed regioselectivity, which is often influenced by both steric and electronic factors. researchgate.net The electron-withdrawing nature of the trifluoroethoxy group would activate the pyridine ring towards nucleophilic attack, influencing the reaction rates of subsequent transformations.

Kinetic and Thermodynamic Aspects of Chemical Reactions

No data available.

Applications in Advanced Chemical Synthesis and Drug Discovery Scaffolds

Role as a Key Intermediate in Proton Pump Inhibitor (PPI) Synthesis

The 4-(2,2,2-trifluoroethoxy)pyridine moiety is a cornerstone in the synthesis of specific proton pump inhibitors (PPIs), a class of drugs that profoundly reduces gastric acid production. Its primary application is in the construction of Lansoprazole, a widely used medication for treating acid-reflux disorders and ulcers.

Integration into Lansoprazole Synthetic Routes

The synthesis of Lansoprazole prominently features a key intermediate derived from the 4-(2,2,2-trifluoroethoxy)pyridine core. A common synthetic approach involves the coupling of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This pyridine (B92270) intermediate is itself prepared from precursors like 3-methyl-4-nitropyridine N-oxide, where the 2,2,2-trifluoroethoxy group is introduced by reacting it with 2,2,2-trifluoroethanol (B45653). The subsequent reaction between the pyridine and benzimidazole fragments forms a thioether linkage, which is then oxidized to the final sulfinyl structure of Lansoprazole. This multi-step synthesis highlights the essential role of the trifluoroethoxypyridine scaffold in forming the final drug molecule.

Development of Related Therapeutically Relevant Analogs

While the 4-(2,2,2-trifluoroethoxy)pyridine structure is most famously associated with Lansoprazole, its utility in creating other therapeutically relevant PPI analogs is a subject of ongoing research. The core structure provides a versatile scaffold that can be modified to develop new PPIs with potentially improved pharmacokinetic or pharmacodynamic profiles. However, in the reviewed scientific literature, its application is predominantly documented in the context of Lansoprazole synthesis.

Contributions to the Development of Anticancer Agents

The unique physicochemical properties imparted by the trifluoroethoxy group have made the 4-(2,2,2-trifluoroethoxy)pyridine scaffold an attractive starting point for the design of novel anticancer agents. Researchers have successfully synthesized derivatives that exhibit significant antiproliferative activity by modulating key cellular pathways involved in cancer progression.

Design and Synthesis of Antiproliferative Compounds Incorporating the Pyridine Moiety

Synthetic routes have been developed to create new classes of potential anticancer drugs using intermediates like 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. One such approach involves reacting this intermediate with 4-aminothiophenol to form a thioether, which is then coupled with various aryl isocyanates to produce a series of novel urea derivatives. nih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.

One of the most potent compounds identified from this series is 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (compound 7i ). nih.gov It has demonstrated significant antiproliferative activity against human lung cancer (A549), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines, with IC₅₀ values indicating higher potency than the established anticancer drug Sorafenib in some cases. nih.gov

Another synthetic strategy involves using the same pyridine intermediate to react with vanillin, followed by a series of transformations to generate amine derivatives. nih.gov These amines are then used to build more complex molecules with potential antiproliferative effects. nih.gov

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7i | A549 (Lung) | 1.53 ± 0.46 | nih.gov |

| Compound 7i | HCT-116 (Colon) | 1.11 ± 0.34 | nih.gov |

| Compound 7i | PC-3 (Prostate) | 1.98 ± 1.27 | nih.gov |

| Sorafenib (Control) | A549 (Lung) | 3.19 ± 0.51 | nih.gov |

| Sorafenib (Control) | HCT-116 (Colon) | 2.84 ± 0.39 | nih.gov |

| Sorafenib (Control) | PC-3 (Prostate) | 3.52 ± 0.83 | nih.gov |

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antiproliferative effects of these novel pyridine derivatives are linked to their ability to interfere with fundamental cellular processes required for tumor growth. Studies have shown that these compounds can induce programmed cell death (apoptosis) and halt the cell division cycle.

The highly active urea derivative, compound 7i , was found to induce apoptosis in A549 lung cancer cells and to cause cell cycle arrest at the G1 phase. nih.gov Similarly, another derivative, compound 9b from a different synthetic series, demonstrated the ability to cause a significant G2/M phase arrest in the cell cycle of MCF-7 breast cancer cells in a concentration-dependent manner. nih.gov This disruption of the cell cycle prevents cancer cells from replicating, ultimately leading to cell death and the inhibition of tumor growth.

| Compound | Cell Line | Cellular Effect | Reference |

|---|---|---|---|

| Compound 7i | A549 (Lung) | Induces apoptosis; Halts cell cycle at G1 phase. | nih.gov |

| Compound 9b | MCF-7 (Breast) | Induces cell cycle arrest at G2/M phase. | nih.gov |

Development of Antimicrobial and Antifungal Compounds

The versatile 4-(2,2,2-trifluoroethoxy)pyridine scaffold has also been exploited in the synthesis of compounds with potential antimicrobial and antifungal properties. By combining this pyridine moiety with other pharmacologically active structures, such as chalcones, researchers have created hybrid molecules with notable biological activity. atmiyauni.ac.in

A series of chalcone derivatives were synthesized using 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde as a key intermediate. atmiyauni.ac.in These compounds were screened for their in vitro antibacterial activity against Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative (Escherichia coli) bacteria, as well as for antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. atmiyauni.ac.in Several of the synthesized chalcone derivatives displayed excellent potency against the tested microbial strains, with their minimum inhibitory concentration (MIC) values being comparable to standard drugs. atmiyauni.ac.in

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 9a | S. pneumoniae | 6.25 | atmiyauni.ac.in |

| Compound 9c | E. coli | 12.5 | atmiyauni.ac.in |

| Compound 9h | C. albicans | 25 | atmiyauni.ac.in |

| Ampicillin (Control) | S. pneumoniae | 6.25 | atmiyauni.ac.in |

| Chloramphenicol (Control) | E. coli | 12.5 | atmiyauni.ac.in |

| Ketoconazole (Control) | C. albicans | 25 | atmiyauni.ac.in |

Synthesis of Novel Heterocyclic Systems with Demonstrated Antimicrobial Efficacy

The 2-aminopyridine (B139424) core of 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a well-established precursor for the synthesis of a wide array of fused heterocyclic systems. The amino group provides a reactive site for cyclization reactions to form pyrimidines, thiazolidinones, and other complex ring structures known to exhibit antimicrobial properties. clockss.orgnih.gov While specific studies commencing directly with this compound are not extensively detailed in publicly available literature, the general synthetic strategies for 2-aminopyridine derivatives are well-documented and applicable.

Research into pyridine-based heterocycles has shown that derivatives such as pyridinethiones and thienopyridines exhibit significant antimicrobial activity against various strains of bacteria and fungi, including E. coli, B. mycoides, and C. albicans. researchgate.net The synthesis of these compounds often involves the use of a suitable pyridine precursor, which undergoes cyclization to form the desired heterocyclic system. researchgate.net

| Precursor Class | Reagents/Conditions | Resulting Heterocycle | Potential Biological Activity |

| 2-Aminopyridine Derivatives | α,β-Unsaturated ketones/esters | Pyridopyrimidine | Antimicrobial, Anticancer |

| 2-Aminopyridine Derivatives | Aryl aldehydes, Thioglycolic acid | Thiazolidin-4-one | Antibacterial, Antifungal |

| Pyridine-based chalcones | 2-Cyanothioacetamide | Pyridinethione | Antimicrobial |

| Pyridinethione Derivatives | α-Haloketones, Chloroacetonitrile | Thienopyridine | Antibacterial, Antifungal |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies would focus on understanding how modifications to the pyridine scaffold influence antimicrobial or other pharmacological effects. Key areas of modification would include the 2-amino group, the pyridine core itself, and the trifluoroethoxy side chain.

The trifluoroethoxy group at the 4-position is a key feature of the parent compound. Its strong electron-withdrawing nature and high lipophilicity can significantly impact the compound's pharmacokinetic profile. SAR studies would likely explore:

Replacement of the trifluoroethoxy group with other alkoxy groups of varying lengths and halogenation patterns to fine-tune lipophilicity and metabolic stability.

Modification of the 2-amino group by acylation, alkylation, or formation of ureas and thioureas to explore different hydrogen bonding patterns and steric interactions.

Substitution at other positions on the pyridine ring to probe the steric and electronic requirements of the biological target.

While specific SAR data for derivatives of this compound is limited, research on analogous pyrimidine (B1678525) derivatives has demonstrated that small changes, such as the type of halogen at the 5-position, can lead to significant differences in insecticidal and fungicidal activity. nih.gov

Emerging Applications in Agrochemicals and Other Pharmacologically Relevant Areas

The unique physicochemical properties imparted by the trifluoromethyl group make scaffolds like this compound highly attractive for the development of modern agrochemicals.

Design of Pesticidal Pyrimidine Derivatives Bearing the Trifluoroethoxy Pyridine Moiety

Pyrimidine derivatives are a cornerstone of the pesticide industry, with numerous commercial products used as fungicides, insecticides, and herbicides. researchgate.netnih.gov The design of novel pesticidal compounds often involves incorporating fragments that enhance efficacy, improve metabolic stability, and overcome resistance mechanisms. The trifluoroethoxy pyridine moiety is a prime candidate for such a fragment.

The trifluoromethyl group, or a related trifluoroalkyl group, is a common feature in many successful pesticides. researchgate.net Its inclusion in a molecule can lead to:

Increased Lipophilicity : Facilitating passage through the waxy cuticles of plants and the exoskeletons of insects.

Enhanced Metabolic Stability : The strong carbon-fluorine bond resists metabolic degradation, prolonging the compound's activity.

Improved Target Binding : The electronegativity of the fluorine atoms can lead to stronger interactions with target enzymes or receptors.

In the design of new pyrimidine-based pesticides, the this compound moiety could be incorporated to create compounds with broad-spectrum activity. For example, a series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety demonstrated excellent insecticidal and fungicidal properties. nih.gov This suggests that combining a trifluoromethyl-containing group with a pyrimidine core is a successful strategy for developing dual-action pesticides.

| Compound Class | Target Pest/Pathogen | Key Structural Features | Reference Compound(s) |

| Pyrimidin-4-amine derivatives | Mythimna separata, Aphis medicagini, Pseudoperonospora cubensis | 5-(trifluoromethyl)-1,2,4-oxadiazole moiety | Flufenerim, Azoxystrobin |

| Pyrimidin-4-amine derivatives | Cucumber downy mildew | Aryloxy pyridine moiety | Tebuconazole |

Broader Impact of Trifluoromethyl-Containing Scaffolds in Medicinal Chemistry

The incorporation of trifluoromethyl (-CF3) groups is a widely used and highly effective strategy in modern drug design. mdpi.comresearchgate.net The unique properties of this group can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.comdntb.gov.ua

The key advantages of including a trifluoromethyl group in a drug candidate include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation. mdpi.com This often leads to a longer half-life and improved bioavailability of the drug.

Increased Lipophilicity : The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.comresearchgate.net This property is critical for drugs targeting the central nervous system and for improving oral absorption.

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, which can be crucial for optimizing binding interactions with target proteins. nih.gov

Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to improve its efficacy and reduce off-target effects. mdpi.com

The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov The combination of a pyridine core with a trifluoromethyl-containing substituent, such as the trifluoroethoxy group, creates a molecular framework with highly desirable properties for the development of new therapeutic agents across a wide range of disease areas.

Future Research Directions and Translational Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for the broader application of 4-(2,2,2-trifluoroethoxy)pyridin-2-amine. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key Research Thrusts:

Green Chemistry Approaches: Investigation into one-pot, three-component reactions, similar to those developed for other heterocyclic systems like 2-amino-4H-pyran derivatives, could offer a more sustainable pathway. researchgate.net The use of novel biopolymer-supported nanocatalysts, for instance, has shown success in promoting cyclocondensation reactions under mild, solvent-free conditions. researchgate.net

Catalytic Methods: Exploring the use of nanoparticles, such as magnesium oxide (MgO), as catalysts could improve reaction times and yields, as demonstrated in the synthesis of certain pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org

Novel Coupling Strategies: Research into new cross-coupling reactions could provide more direct routes to introduce the 2,2,2-trifluoroethoxy group onto the pyridine (B92270) ring. Following patented procedures for similar substitutions, such as the deprotonation of 2,2,2-trifluoroethanol (B45653) followed by reaction with a fluorinated pyridine precursor, can serve as a starting point for optimization. mdpi.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Challenges | Relevant Precedents |

| Multi-step Batch Synthesis | Well-established and understood. | Often lower yields, more waste, harsh conditions. | Traditional methods for pyridine functionalization. |

| Catalytic Green Synthesis | Higher yields, milder conditions, reusability of catalysts, reduced waste. | Catalyst development and optimization required. | Synthesis of 2-amino-4H-pyrans using nanocatalysts. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and purity. | Requires specialized equipment and process development. | General advancements in pharmaceutical manufacturing. |

| Novel Cross-Coupling | More direct and efficient introduction of functional groups. | Discovery of suitable catalysts and reaction conditions. | Synthesis of oxazolines via trifluoroethoxylation. mdpi.com |

Advanced Spectroscopic and Structural Techniques for Deeper Insights

A thorough understanding of the molecular structure and physicochemical properties of this compound is crucial for predicting its behavior and designing new applications. While standard techniques provide basic characterization, advanced methods can offer unparalleled detail.

Future Analytical Approaches:

Solid-State NMR and X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov This experimental data is invaluable for validating computational models.

Advanced FTIR Techniques: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopic imaging can be employed to study the compound's behavior in different environments, such as during dissolution or interaction with a substrate, providing both spatial and chemical information in real-time. mdpi.com

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment of proton and carbon signals, especially for more complex derivatives, confirming connectivity and structure.

Vibrational Spectroscopy: Detailed analysis of FT-IR and FT-Raman spectra, combined with computational calculations, can elucidate vibrational frequency couplings and provide a deeper understanding of the molecule's conformational properties. researchgate.net

Comprehensive Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work, thereby saving time and resources. For this compound, in-silico studies can provide critical insights into its electronic structure, reactivity, and potential biological activity.

Key Computational Strategies:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts. researchgate.net This allows for a direct comparison with experimental spectroscopic data.

Quantum Theory of Atoms in Molecules (QTAIM): Bader's theory of QTAIM can be used to analyze electron density and characterize intramolecular interactions, such as hydrogen bonds. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other species. nih.gov For example, studies on related molecules have identified highly positive regions near N-H groups and negative regions near nitro or oxygen atoms, which are critical for intermolecular interactions. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): As derivatives are synthesized and tested, SAR and QSAR models can be developed to correlate specific structural features with biological activity. This has been successfully applied to related compounds to identify lead candidates for drug development. mdpi.com

The table below outlines the potential applications of various computational methods.

| Computational Method | Predicted Properties | Application | Reference Example |

| Density Functional Theory (DFT) | Geometry, vibrational frequencies, NMR shifts, HOMO-LUMO energies. | Structural validation and reactivity prediction. | Computational study of 4-(Boc-amino) pyridine. researchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Virtual screening and lead optimization in drug discovery. | Docking of an imatinib (B729) analogue into a kinase active site. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electrophilic/nucleophilic sites, charge distribution. | Predicting intermolecular interactions and reaction sites. | Analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. nih.gov |

| Hirshfeld Surface Analysis | Intermolecular contacts and packing in a crystal lattice. | Understanding crystal engineering and polymorphism. | Analysis of interactions in a pyrimidine (B1678525) derivative. researchgate.net |

Diversification of Applications in Materials Science and Chemical Biology

The unique combination of a fluorinated ether and an aminopyridine scaffold suggests that this compound could be a valuable precursor for novel applications beyond its current use.

Potential Translational Opportunities:

Materials Science: The amine functionality provides a reactive handle for polymerization or grafting onto surfaces. This could be exploited to create novel polymers with tailored thermal stability, dielectric properties, or hydrophobicity, conferred by the trifluoroethoxy group.

Chemical Biology: The 2-aminopyridine (B139424) motif is a key component in molecules designed as covalent inhibitors. rsc.org Future research could explore the development of derivatives of this compound as chemical probes to study biological systems or as targeted covalent inhibitors for enzymes. The sulfonyl fluoride (B91410) chemical probes that can react with residues like tyrosine, lysine, and serine offer a paradigm for designing new covalent modifiers. rsc.org

Medicinal Chemistry: The 4-(trifluoroethoxy)phenyl moiety is present in the approved antifungal drug oteseconazole, where it contributes to potent activity. mdpi.com The 2-aminopyridine core is also a privileged scaffold found in inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov This suggests that this compound is a highly promising starting point for developing new therapeutic agents, potentially for infectious diseases or inflammatory conditions. researchgate.netresearchgate.net

Q & A

Q. What are the key synthetic routes for 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, introducing the trifluoroethoxy group may require reacting pyridin-2-amine derivatives with 2,2,2-trifluoroethyl bromide under inert conditions. Optimization includes:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvents : Polar aprotic solvents like DMF or toluene, which enhance reaction efficiency .

- Temperature : Controlled heating (e.g., 80–120°C) to minimize side reactions .

- Inert atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm substituent positions and fluorine integration .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., 192.051 g/mol) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify functional groups like NH and C-F bonds .

Q. What are the critical factors affecting the stability of this compound during storage and handling?

- Light sensitivity : Store in amber vials to prevent photodegradation .

- Temperature : Stable at –20°C; avoid repeated freeze-thaw cycles .

- Humidity : Use desiccants to prevent hydrolysis of the trifluoroethoxy group .

- Oxidation : Maintain inert gas purges in storage containers .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s biological activity and pharmacokinetics?

The trifluoroethoxy group enhances:

- Lipophilicity : Increases membrane permeability, as measured by logP values .

- Metabolic stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life in vivo .

- Target binding : The group’s steric bulk and polarity may modulate interactions with enzymes (e.g., kinases) or receptors . Computational modeling (e.g., molecular docking) can predict binding affinities .

Q. How does the position of the amino group on the pyridine ring affect reactivity and biological interactions?

- Electronic effects : The amino group at the 2-position donates electrons via resonance, altering the pyridine ring’s electrophilicity. This impacts substitution reactions (e.g., electrophilic aromatic substitution) .

- Biological targeting : The 2-amino configuration may favor hydrogen bonding with active sites (e.g., ATP-binding pockets in kinases) compared to 3- or 4-amino isomers . Comparative studies using isosteric analogs (e.g., 4-(2,2,2-trifluoroethoxy)pyridin-3-amine) are recommended .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Orthogonal assays : Validate enzyme inhibition (e.g., IC) with cell-based assays (e.g., proliferation or apoptosis assays) .

- Pharmacokinetic profiling : Compare in vitro metabolic stability (microsomal assays) with in vivo bioavailability to identify assay-specific artifacts .

- Structural analogs : Test derivatives with modified substituents to isolate structure-activity relationships (SAR) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions .

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the trifluoroethoxy group) .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.